molecular formula C12H15NO2 B1334507 2-(1,3-Benzodioxol-5-yl)piperidine CAS No. 383128-51-6

2-(1,3-Benzodioxol-5-yl)piperidine

Cat. No. B1334507
M. Wt: 205.25 g/mol
InChI Key: UAGVRNQRAJIACI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperidine derivatives is a topic of interest due to their potential pharmacological properties. For instance, the synthesis of acetylcholinesterase inhibitors involves the creation of a rigid analogue with a 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine structure, which has shown potent activity . Another study describes the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives with significant antimicrobial activities . Additionally, the synthesis of 2-(benzimidazol-2-yl)quinoxalines with piperidine moieties has been reported to exhibit antitumor properties .

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their biological activity. For example, the crystal structure of 1-(2-nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol reveals a chair conformation of the piperidine ring and a distorted tetrahedral geometry around the sulfur atom . Similarly, the crystal structure of 1-benzyl-4-(5,6-dimethoxy-1H-2-indenylmethyl)piperidine has been determined, providing insights into the conformational aspects of such compounds .

Chemical Reactions Analysis

Piperidine derivatives undergo various chemical reactions that are essential for their synthesis and modification. The piperidine-catalyzed synthesis of 1,5-benzodiazepin-2-ones involves a reaction with α-cyanocinnamates and o-phenylenediamine, leading to the formation of N-alkenylimidazolone derivatives . Another study reports the nucleophilic substitution reactions used to synthesize 2,5-substituted piperidines .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are characterized using various spectroscopic techniques. The vibrational spectra and molecular structure of 3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one were determined using density functional theory and Hartree–Fock calculations, complemented by FT-IR spectroscopy . These studies provide valuable information on the stability and conformational preferences of piperidine derivatives.

Scientific Research Applications

Green Corrosion Inhibitors

Piperine derivatives, including those related to 2-(1,3-Benzodioxol-5-yl)piperidine, have been explored for their potential as green corrosion inhibitors on iron surfaces. Theoretical studies using Density Functional Theory (DFT) and Monte Carlo dynamics have shown that these compounds can form stable complexes with iron, potentially offering an eco-friendly solution for corrosion protection. These findings suggest a promising application in the field of materials science and engineering, particularly for protecting metal surfaces in corrosive environments (Belghiti et al., 2018).

Insecticidal Properties

Research on the fruits of Piper nigrum Linn. revealed the isolation of new isomeric insecticidal amides related to 2-(1,3-Benzodioxol-5-yl)piperidine, exhibiting significant toxicity against larvae of Aedes aegypti. These findings highlight the compound's potential application in developing new, natural insecticides for pest control, contributing to safer and more environmentally friendly pest management strategies (Siddiqui et al., 2004).

Modulation of Biological Receptors

Studies have shown that derivatives of 2-(1,3-Benzodioxol-5-yl)piperidine can modulate biological receptors such as γ-aminobutyric acid type A receptors (GABAAR) and transient receptor potential vanilloid type 1 (TRPV1) receptors. These modulations suggest potential therapeutic applications in treating neurological and psychiatric disorders by regulating neurotransmitter activities (Schöffmann et al., 2014).

Anti-Seizure Effects

The activation of TRPV1 receptors by 2-(1,3-Benzodioxol-5-yl)piperidine-related compounds has been linked to anti-seizure effects in mice models. This suggests a novel therapeutic pathway for the development of antiepileptic drugs, providing new hope for patients with seizure disorders (Chen et al., 2013).

Antimicrobial Activities

Several studies have synthesized and evaluated piperidine-based derivatives for their antimicrobial properties. These compounds have shown effectiveness against a range of bacterial strains, indicating their potential as new antibacterial agents. The broad spectrum of activity, especially against clinically important bacteria, underscores the importance of these compounds in addressing the growing concern of antibiotic resistance (He et al., 2003).

Future Directions

The future directions of research involving 2-(1,3-Benzodioxol-5-yl)piperidine could involve further exploration of its therapeutic properties, particularly its potential anticancer effects . Further studies could also investigate its mechanism of action and potential applications in pharmaceuticals .

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-2-6-13-10(3-1)9-4-5-11-12(7-9)15-8-14-11/h4-5,7,10,13H,1-3,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAGVRNQRAJIACI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-Benzodioxol-5-yl)piperidine

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